

AS2541019 Technical Support & Experimental Control Hub

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Compound of Interest

Compound Name: AS2541019
CAS No.: 2098906-98-8
Cat. No.: B605611

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Status: Active Compound Class: Selective PI3K δ (p110 δ) Inhibitor Primary Application: B-cell mediated immunity, Transplantation, Autoimmune research CAS No: 2098906-98-8[1][2]

Core Directive: Experimental Design & Autonomy

This guide is not a generic protocol repository. It is a strategic framework designed to validate **AS2541019** activity in complex biological systems. As a selective inhibitor of the phosphoinositide 3-kinase delta (PI3K δ) isoform, **AS2541019** requires precise controls to differentiate on-target efficacy from off-target toxicity or general lipid kinase inhibition.

The Mechanistic Logic

AS2541019 functions by blocking the catalytic p110 δ subunit, preventing the phosphorylation of PIP2 to PIP3. This inhibition collapses the docking platform for PH-domain containing proteins (like Akt and Btk), effectively silencing downstream B-cell receptor (BCR) signaling and proliferation.

Critical Experimental Axiom: If you do not observe a dose-dependent reduction in p-Akt (S473) or p-S6 following BCR stimulation, your experiment has failed regardless of the phenotypic outcome.

Validated Experimental Controls

To ensure scientific integrity (E-E-A-T), every experiment using **AS2541019** must include the following self-validating control arms.

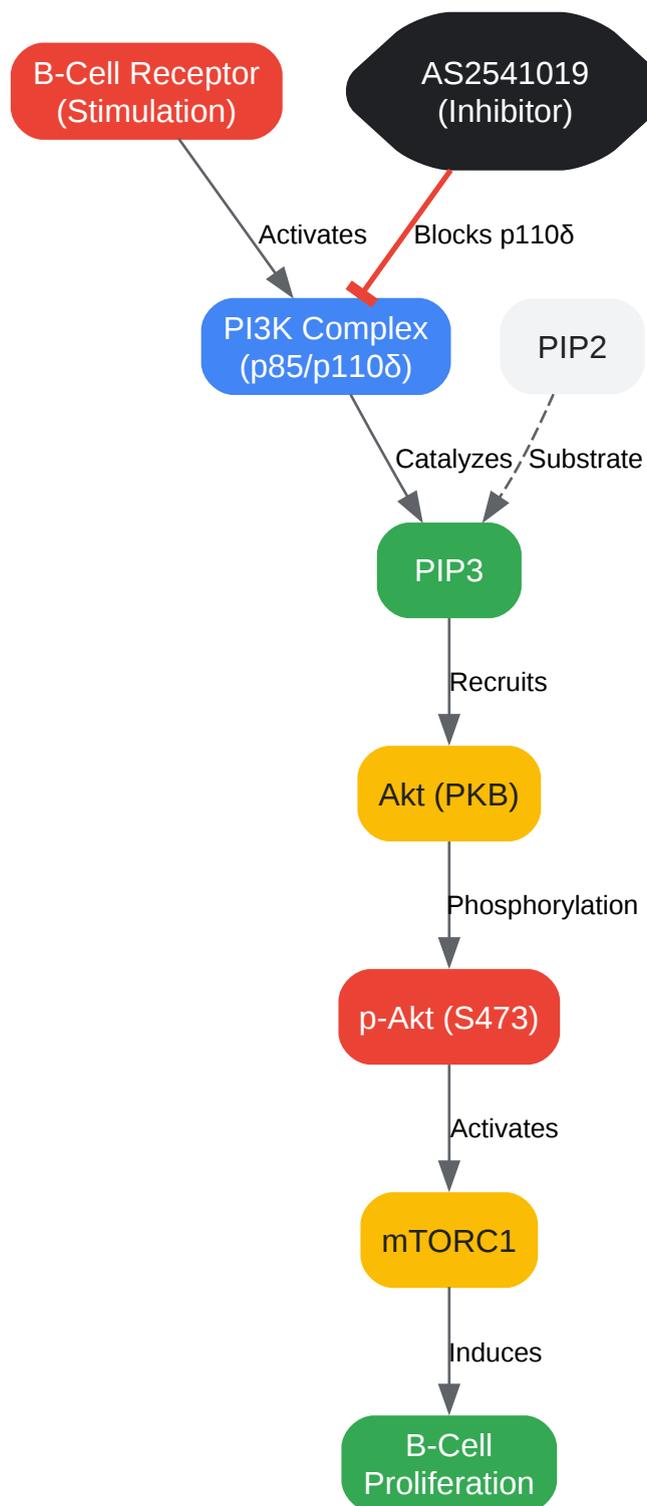
Table 1: Essential Control Matrix

Control Type	Agent/Condition	Purpose & Rationale
Negative Control (Vehicle)	DMSO (0.1%)	Establishes the baseline cellular activity. Crucial: Final DMSO concentration must match the treatment arm exactly to rule out solvent toxicity.
Positive Control (Benchmark)	Idelalisib (CAL-101)	A clinically approved PI3K δ inhibitor. Use this to benchmark the potency of AS2541019. If Idelalisib fails to inhibit, the assay system (not the drug) is likely compromised.
Pathway Specificity Control	Wortmannin / LY294002	Broad-spectrum PI3K inhibitors. Comparing AS2541019 against these helps distinguish isoform-specific effects (δ) from pan-PI3K inhibition.
Biological Negative Control	T-cell proliferation assay	Since PI3K δ is predominantly expressed in leukocytes (mainly B cells), AS2541019 should show significantly lower potency in inhibiting T-cell proliferation compared to B-cells, confirming selectivity.
Biomarker Readout	p-Akt (S473)	The proximal downstream effector. Must be measured via Western Blot or Phosflow to prove target engagement.

Visualized Signaling & Workflow

Diagram 1: Mechanism of Action & Intervention Points

This diagram illustrates the precise node where **AS2541019** intervenes in the BCR signaling cascade.



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Caption: **AS2541019** selectively inhibits the p110 δ subunit, preventing PIP2-to-PIP3 conversion and halting the Akt/mTOR proliferative cascade.

Troubleshooting & FAQs (Technical Support)

Q1: I am seeing precipitation when adding **AS2541019** to my cell culture media. How do I fix this?

Root Cause: **AS2541019** is highly lipophilic. Direct addition of high-concentration DMSO stock into aqueous media causes "crashing out." Solution:

- Step-down Dilution: Do not add 10 mM stock directly to media. Predilute in DMSO to 1000x the final concentration.
- Intermediate Phase: Slowly add the 1000x DMSO solution to the media while vortexing rapidly.
- Solubility Limit: Ensure final concentration does not exceed solubility limits (typically < 100 μ M in aqueous buffers).
- In Vivo Formulation: For animal studies, simple saline is insufficient. Use a vehicle of 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline to ensure stability [1].

Q2: The drug inhibits B-cell proliferation, but p-Akt levels are unchanged. Why?

Root Cause: Timing or Compensatory Pathways. Analysis:

- Timing: Phosphorylation events are rapid. If you lyse cells at 24 hours, you missed the p-Akt peak (usually 30-60 mins post-stimulation).
- Feedback: Chronic inhibition can lead to upregulation of other PI3K isoforms (alpha/beta) or compensatory MAPK signaling. Protocol Adjustment: Perform a time-course Western Blot. Lyse cells at 15, 30, and 60 minutes post-BCR stimulation (e.g., anti-IgM) to capture the immediate inhibitory effect on p-Akt.

Q3: My IC50 is significantly higher (>100 nM) than the reported 20 nM. Is the batch bad?

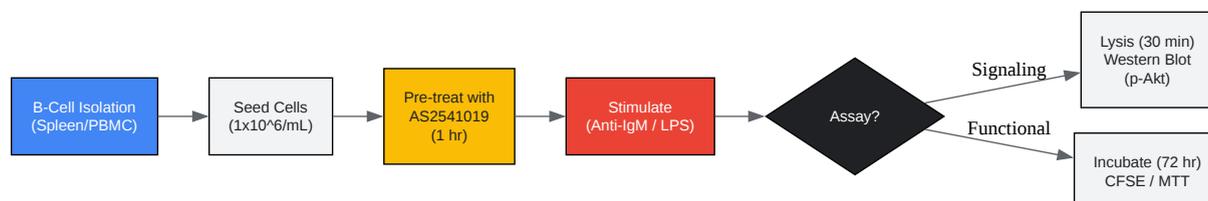
Root Cause: ATP Competition or Protein Binding. Analysis:

- ATP Levels: **AS2541019** is likely an ATP-competitive inhibitor. If your biochemical assay uses saturating ATP levels (mM range), the inhibitor potency will appear decreased.
- Serum Binding: In cell-based assays, high FBS (10-20%) can sequester the drug. Protocol Adjustment:
 - Run the assay in reduced serum (1-2% FBS) or serum-free media if cell viability permits.
 - Verify the ATP concentration in your kinase assay buffer matches the for p110δ.

Detailed Experimental Workflow

Diagram 2: In Vitro Validation Protocol

This workflow describes the standard operating procedure for validating **AS2541019** efficacy in B-cells.



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Caption: Pre-treatment for 1 hour is critical to allow cellular entry and target binding prior to pathway activation by anti-IgM or LPS.

References

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